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Compound of Interest

Compound Name: 4-Methylanisole-13C

Cat. No.: B12404114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and labeling

patterns of 4-Methylanisole-13C. It covers the synthesis, characterization, and potential

applications of this isotopically labeled compound, with a focus on its use in research and drug

development.

Introduction to 4-Methylanisole and its
Isotopologues
4-Methylanisole, also known as p-methoxytoluene, is an organic compound with a pleasant

aroma, used as a flavoring agent and an intermediate in the synthesis of other organic

compounds.[1] Its isotopically labeled form, 4-Methylanisole-13C, is a valuable tool in various

scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as

well as in metabolic flux analysis.[2][3] The incorporation of the stable isotope, carbon-13 (¹³C),

allows for the differentiation and quantification of the labeled molecule from its naturally

abundant counterpart using mass spectrometry and nuclear magnetic resonance (NMR)

spectroscopy.

The strategic placement of the ¹³C atom(s) within the 4-methylanisole molecule (labeling

pattern) is crucial for its intended application. Common labeling patterns include:
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Methyl-labeled ([¹³C]H₃-): Labeling of the methyl group on the anisole moiety or the tolyl

group. This is useful for tracking the metabolic fate of these specific methyl groups.

Ring-labeled (¹³C₆-aromatic): Incorporation of one or more ¹³C atoms into the benzene ring.

This provides a stable, non-labile label for tracing the core structure of the molecule.

Uniformly labeled (U-¹³C): All carbon atoms in the molecule are ¹³C. This is often used in

metabolic flux analysis to trace the distribution of the carbon backbone through various

metabolic pathways.

Synthesis of 4-Methylanisole-¹³C
The synthesis of 4-Methylanisole-¹³C typically involves the methylation of p-cresol or a

derivative using a ¹³C-labeled methylating agent, or starting from a ¹³C-labeled p-cresol

precursor. The choice of synthetic route depends on the desired labeling pattern.

Synthesis of Methyl-¹³C-4-Methylanisole
A common method for synthesizing methyl-labeled 4-methylanisole is the Williamson ether

synthesis, where the hydroxyl group of p-cresol is deprotonated to form a phenoxide, which

then acts as a nucleophile to attack a ¹³C-labeled methyl halide.

Experimental Protocol: Synthesis of 4-Methoxy-d₃-toluene (as an analogue for ¹³C-methylation)

While a specific protocol for 4-Methylanisole-¹³C is not readily available, the following protocol

for a deuterated analogue illustrates the general procedure which can be adapted using a ¹³C-

methylating agent like ¹³C-methyl iodide or di(¹³C-methyl) sulfate.

Reagent/Solvent Molar Equivalent

p-Cresol 1.0

Sodium Hydride (60% in mineral oil) 1.2

¹³C-Methyl Iodide 1.1

Anhydrous Tetrahydrofuran (THF) -

Procedure:
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To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert

atmosphere (e.g., argon), a solution of p-cresol (1.0 eq) in anhydrous THF is added dropwise

at 0 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes to

ensure complete formation of the sodium p-cresoxide.

The mixture is cooled back to 0 °C, and ¹³C-methyl iodide (1.1 eq) is added dropwise.

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

The reaction progress is monitored by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

Upon completion, the reaction is quenched by the slow addition of water.

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield 4-

methylanisole-¹³C.

Logical Workflow for Synthesis of Methyl-¹³C-4-Methylanisole
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Caption: Synthetic workflow for methyl-¹³C labeled 4-methylanisole.

Isotopic Enrichment and Labeling Pattern Analysis
The determination of the isotopic enrichment and the precise location of the ¹³C label(s) is

critical for the validation and use of 4-Methylanisole-¹³C. The primary analytical techniques for

this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Quantitative ¹³C NMR Spectroscopy
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Quantitative ¹³C NMR (qNMR) is a powerful non-destructive technique to determine the isotopic

enrichment at specific carbon positions. By comparing the integral of the signal from the ¹³C-

enriched carbon to the signals of the naturally abundant ¹²C carbons in the same or a reference

molecule, the percentage of enrichment can be calculated.

¹³C NMR Chemical Shifts of 4-Methylanisole

The following table summarizes the approximate ¹³C NMR chemical shifts of unlabeled 4-

methylanisole in CDCl₃.[4][5] These values serve as a reference for identifying the position of

the ¹³C label.

Carbon Position Chemical Shift (ppm)

C1 (ipso, -OCH₃) 157.6

C2, C6 (ortho to -OCH₃) 113.8

C3, C5 (meta to -OCH₃) 129.8

C4 (ipso, -CH₃) 130.0

Methoxy Carbon (-OCH₃) 55.1

Methyl Carbon (-CH₃) 20.5

Experimental Protocol: Quantitative ¹³C NMR Analysis

Sample Preparation: Accurately weigh a known amount of the 4-Methylanisole-¹³C sample

and a suitable internal standard (e.g., maleic acid) and dissolve in a deuterated solvent (e.g.,

CDCl₃).

NMR Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Employ a quantitative ¹³C NMR pulse sequence with inverse-gated proton decoupling to

suppress the Nuclear Overhauser Effect (NOE) and ensure uniform signal response.
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Set a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the

carbons being quantified to allow for full magnetization recovery.

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

Data Processing and Analysis:

Process the Free Induction Decay (FID) with an appropriate window function (e.g.,

exponential multiplication with a small line broadening).

Carefully phase and baseline correct the spectrum.

Integrate the signals corresponding to the ¹³C-labeled carbon and the internal standard.

Calculate the isotopic enrichment based on the integral ratios and the known

concentrations of the sample and internal standard.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the overall isotopic enrichment by analyzing the mass-

to-charge ratio (m/z) of the molecule. The mass spectrum of a ¹³C-labeled compound will show

a molecular ion peak shifted by the number of incorporated ¹³C atoms.

Experimental Protocol: GC-MS Analysis for Isotopic Enrichment

Sample Preparation: Prepare a dilute solution of the 4-Methylanisole-¹³C sample in a volatile

solvent (e.g., dichloromethane or hexane).

GC-MS Instrumentation and Conditions:

Gas Chromatograph (GC):

Injector: Split/splitless, operated in split mode.

Column: A non-polar capillary column (e.g., DB-5ms).

Oven Program: A temperature gradient suitable for the elution of 4-methylanisole.

Mass Spectrometer (MS):
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Ionization: Electron Ionization (EI) at 70 eV.

Analyzer: Quadrupole or Time-of-Flight (TOF).

Acquisition Mode: Full scan to observe the molecular ion region.

Data Analysis:

Identify the peak corresponding to 4-methylanisole in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Determine the relative abundances of the molecular ion peaks for the unlabeled (M) and

labeled (M+n) species, where n is the number of ¹³C atoms.

Calculate the isotopic enrichment by correcting for the natural abundance of ¹³C in the

unlabeled fragment.

Applications in Drug Development and Research
4-Methylanisole-¹³C is a valuable tool for researchers in drug development and other scientific

fields. Its primary applications include its use as an internal standard in quantitative bioanalysis

and as a tracer in metabolic fate studies.

Internal Standard in Pharmacokinetic Studies
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-

labeled internal standard (SIL-IS) is the gold standard for accurate quantification of an analyte

in complex biological matrices. 4-Methylanisole-¹³C can serve as an ideal internal standard for

the quantification of unlabeled 4-methylanisole or structurally related compounds. The co-

elution of the SIL-IS with the analyte and its similar ionization efficiency allows for the correction

of matrix effects and variations in instrument response.

Experimental Workflow for a Pharmacokinetic Study
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Caption: Workflow for a typical pharmacokinetic study using 4-methylanisole-¹³C as an internal

standard.

Metabolic Fate and Pathway Tracing
When a drug candidate or a xenobiotic is labeled with ¹³C, its metabolic fate can be traced in

vivo or in vitro.[1] By analyzing biological samples (e.g., urine, feces, plasma) using MS and

NMR, metabolites can be identified by their characteristic isotopic signature. This allows for the

elucidation of metabolic pathways, the identification of novel metabolites, and the assessment

of metabolic stability. While there are no specific published metabolic fate studies for 4-

methylanisole-¹³C, its use in such a study would follow the general principles of stable isotope

tracer studies.

Conclusion
4-Methylanisole-¹³C is a versatile and valuable tool for researchers in the fields of drug

development, metabolism, and analytical chemistry. The ability to synthesize this compound

with specific labeling patterns and to accurately determine its isotopic enrichment allows for its

confident use as an internal standard for precise quantification and as a tracer to elucidate

metabolic pathways. The detailed protocols and workflows provided in this guide serve as a

comprehensive resource for the effective utilization of 4-Methylanisole-¹³C in scientific

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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